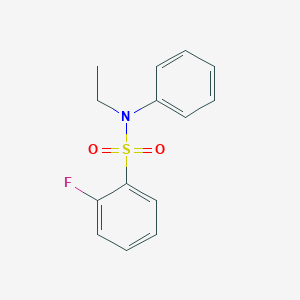
N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide, also known as eticlopride, is a selective dopamine D2 receptor antagonist. It has been widely used in scientific research due to its ability to block dopamine receptors in the brain.
Wirkmechanismus
Eticlopride acts as a competitive antagonist at dopamine D2 receptors in the brain. By blocking dopamine receptors, it reduces the activity of dopamine in the brain, leading to a decrease in the release of dopamine and a decrease in dopamine-mediated signaling pathways. This mechanism of action has been well-characterized in the literature and has been the basis for many studies investigating the role of dopamine in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide are primarily related to its ability to block dopamine receptors in the brain. This leads to a decrease in dopamine-mediated signaling pathways, which can have a wide range of effects on various physiological processes. For example, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamine, by blocking the dopamine-mediated reward pathway. It has also been shown to improve symptoms of Parkinson's disease by reducing the overactivity of the dopamine system in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide is its selectivity for dopamine D2 receptors. This allows for specific targeting of dopamine-mediated signaling pathways in the brain, which can be useful for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of this compound is its relatively low potency compared to other dopamine receptor antagonists. This can make it challenging to achieve complete blockade of dopamine receptors in some experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide. One area of interest is the development of more potent and selective dopamine receptor antagonists for use in preclinical studies. Another area of interest is the investigation of the role of dopamine receptors in other physiological processes, such as learning and memory. Additionally, there is a need for further research on the long-term effects of dopamine receptor antagonists on brain function and behavior. Overall, this compound has been a valuable tool in the study of dopamine-mediated signaling pathways in the brain, and its continued use in research is likely to lead to new insights into the role of dopamine in various physiological and pathological conditions.
Synthesemethoden
Eticlopride can be synthesized by reacting 3-cyclohexene-1-carboxylic acid with 2-ethylphenylamine in the presence of thionyl chloride. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to obtain N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide. The synthesis method is relatively straightforward and has been well-established in the literature.
Wissenschaftliche Forschungsanwendungen
Eticlopride has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It has been used to investigate the role of dopamine in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. Eticlopride is also commonly used in preclinical studies to evaluate the efficacy of potential therapeutic agents for these conditions.
Eigenschaften
Molekularformel |
C15H19NO |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h3-4,6-8,11,13H,2,5,9-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
OUVSAMRBXOPPDB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2CCC=CC2 |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)



![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)


![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)
![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)